N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a dihydropyrimidinone moiety, and a sulfanylacetamide linkage. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated precursor.
Formation of the Sulfanylacetamide Linkage: This step might involve the reaction of the dihydropyrimidinone intermediate with a thiol and subsequent acylation to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures can:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Interact with DNA/RNA: By intercalating or binding to specific sequences.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- N-(2-fluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(2-bromophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c13-8-3-1-2-4-9(8)15-11(18)7-19-12-14-6-5-10(17)16-12/h1-6H,7H2,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDZRTAXGONEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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